2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

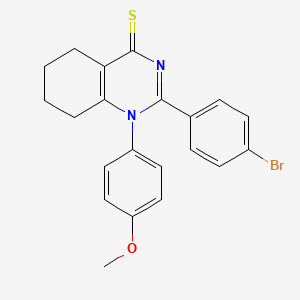

2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound featuring a partially saturated quinazoline backbone with a thione group at position 4. The molecule is substituted at positions 1 and 2 with 4-methoxyphenyl and 4-bromophenyl groups, respectively.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2OS/c1-25-17-12-10-16(11-13-17)24-19-5-3-2-4-18(19)21(26)23-20(24)14-6-8-15(22)9-7-14/h6-13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDNAUIXNRGAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline and 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired hexahydroquinazoline-4-thione compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully monitored and controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinazoline compounds exhibit notable antimicrobial properties. For instance, a study demonstrated that certain substituted hexahydroquinazolines possess enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts. The presence of electron-withdrawing groups such as bromine significantly increases the compound's efficacy against various microbial strains .

Anticancer Properties

Hexahydroquinazoline derivatives have also been investigated for their potential anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of pro-apoptotic pathways. Specifically, the compound under discussion has been noted for its ability to inhibit tumor growth in xenograft models .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of hexahydroquinazolines. The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Mechanistically, it appears to modulate neuroinflammatory responses and enhance neuronal survival pathways .

Organic Electronics

The unique electronic properties of quinazoline derivatives make them suitable candidates for applications in organic electronics. Research has indicated that compounds like 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as hole transport materials enhances device efficiency and stability .

Photovoltaic Applications

In photovoltaic applications, the compound's charge transport characteristics have been studied extensively. The incorporation of this compound into polymer blends has shown improved power conversion efficiencies due to enhanced charge mobility and reduced recombination losses during the photoconversion process .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Features

Key structural analogs differ in substituent identity, position, and heterocyclic core modifications. Below is a comparative analysis based on evidence:

Table 1: Comparison of Structural Analogs

Key Observations:

Substituent Position and Electronic Effects: The 4-methoxyphenyl group in the target compound (vs. Bromine Position: The 4-bromophenyl substituent in the target compound (vs. 2-bromophenyl in ) alters steric hindrance and π-stacking interactions, which could influence crystallinity and melting points.

Heterocyclic Core Variations: The hexahydroquinazoline backbone in the target compound (vs.

Thermal Stability: Analogs with thiocyanate or hydrazono groups (e.g., 5b, 5d in ) exhibit melting points >200°C, suggesting high thermal stability. The target compound’s melting point is expected to align with this range due to similar structural rigidity.

Biological Activity

The compound 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.34 g/mol. The structure features a quinazoline core substituted with bromophenyl and methoxyphenyl groups, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydroquinazoline compounds exhibit significant antimicrobial activity. For instance, one study reported that compounds similar to This compound showed potent antibacterial effects against various strains of bacteria. The presence of electron-withdrawing groups like bromine enhances the antimicrobial potency compared to electron-donating groups .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 24 | S. aureus |

| Target Compound | 21 | P. aeruginosa |

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Study: In Vitro Anticancer Activity

In a recent study, This compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM.

Other Biological Activities

The compound has also been evaluated for other activities:

- Antioxidant Activity : Exhibits free radical scavenging properties.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in cellular models.

- Neuroprotective Effects : Preliminary studies suggest protective effects on neuronal cells against oxidative stress.

The biological activities of This compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in cancer progression.

Q & A

Q. How can researchers address the lack of reliable toxicity data for this compound?

- Methodological Answer :

- In silico toxicity prediction : Tools like ProTox-II to estimate LD and hepatotoxicity risks.

- In vitro assays : MTT assays on HepG2 cells for acute cytotoxicity; Ames test for mutagenicity .

- Gradual scaling : Proceed from cell-based models to zebrafish embryos before mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.